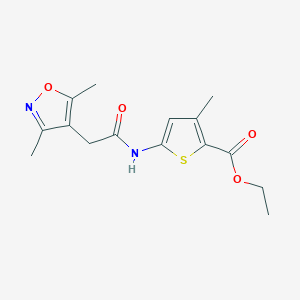

Ethyl 5-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-5-20-15(19)14-8(2)6-13(22-14)16-12(18)7-11-9(3)17-21-10(11)4/h6H,5,7H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSSRYNUEGPYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=C(ON=C2C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3-methylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an isoxazole ring and a thiophene moiety. Its molecular formula is C₁₄H₁₈N₂O₃S, with a molecular weight of approximately 298.37 g/mol. The structural formula can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes involved in neurodegenerative diseases, particularly those associated with Alzheimer's disease. For instance, compounds similar to this compound have demonstrated inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE-1), which are crucial targets in Alzheimer's therapy .

- Anti-Aggregation Properties : The compound exhibits anti-aggregation effects on amyloid-beta (Aβ) peptides, reducing the formation of toxic aggregates that contribute to neurodegeneration .

- Neuroprotective Effects : In animal models, it has shown potential neuroprotective effects by improving cognitive functions and reducing memory deficits induced by neurotoxic agents .

Biological Activity Data

The following table summarizes key biological activity data for this compound and related compounds:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 0.486 ± 0.047 | |

| BACE-1 Inhibition | 0.542 ± 0.099 | |

| Anti-Aβ Aggregation | Not specified | |

| Neurotoxicity (SH-SY5Y cells) | No significant toxicity |

Case Studies and Research Findings

- Alzheimer's Disease Models : In studies involving scopolamine-induced memory impairment in rats, the administration of this compound resulted in significant improvements in learning and memory functions compared to control groups . The biochemical analysis indicated an increase in acetylcholine levels and a decrease in markers associated with neurodegeneration.

- Molecular Docking Studies : Computational studies have suggested that this compound interacts effectively with the active sites of AChE and BACE-1 enzymes, stabilizing the ligand-protein complex throughout simulation runs .

- Toxicity Assessments : Toxicity evaluations have shown that this compound does not exhibit significant neurotoxic effects at therapeutic concentrations, making it a promising candidate for further development .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3-methylthiophene-2-carboxylate exhibits significant potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Potential Applications:

- Antimicrobial Activity: Research indicates that compounds with isoxazole moieties often exhibit antimicrobial properties. This compound may be evaluated for its efficacy against various bacterial strains.

- Anti-inflammatory Properties: The thiophene ring in the compound may contribute to anti-inflammatory effects, which can be explored in preclinical models of inflammation.

Pharmacological Studies

Pharmacological investigations into this compound have revealed insights into its mechanism of action and therapeutic efficacy.

Case Studies:

- A study demonstrated that derivatives of similar structures showed promising results in reducing inflammatory markers in animal models of arthritis. This compound could be hypothesized to have similar effects based on structural analogies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogs

Example : Ethyl 5-hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate ()

- Structural Differences :

- The target compound has a simple thiophene ring, while this analog incorporates a fused benzo[b]thiophene system with hydroxyl and dioxo groups.

- Substituents: The target’s isoxazole-acetamido group contrasts with the phenyl and hydroxy/dioxo functionalities here.

- Physicochemical Properties :

- Implications: The fused aromatic system in the analog increases rigidity and may reduce solubility compared to the target’s non-fused thiophene.

Thiazole-Based Carbamates ()

Examples : Thiazol-5-ylmethyl carbamates with ureido or hydroperoxypropan-2-yl substituents.

- Structural Differences :

- Core Heterocycle : Thiazole (N,S-heterocycle) vs. thiophene (S-heterocycle) in the target.

- Functional Groups : Carbamate linkages and hydroperoxy groups in thiazole analogs vs. acetamido and isoxazole in the target.

- Biological Relevance : Thiazole derivatives often target proteases or kinases due to their hydrogen-bonding capacity. The target’s isoxazole may confer similar stability but with distinct electronic properties .

Tetrazole/Thiadiazole Derivatives ()

Example : (2R)-2-{(R)-2-(1H-tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid.

- Structural Differences :

- Heterocycles : Tetrazole (4N atoms) and thiadiazole (N,S) vs. isoxazole (O,N) in the target.

- Acid/Base Properties : Tetrazole’s acidity (pKa ~4.9) contrasts with the neutral isoxazole, affecting bioavailability.

- Applications : Tetrazoles are common bioisosteres for carboxylic acids; the target’s ester group may offer better membrane permeability .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Accessibility : The target’s synthesis likely parallels ’s methods (e.g., esterification/amidation), but the isoxazole moiety may require specialized coupling reagents .

- Solubility and Bioavailability : The target’s methyl and ethyl groups may increase lipophilicity compared to ’s tetrazole derivative, favoring blood-brain barrier penetration.

- Stability : Isoxazole’s resistance to metabolic oxidation could make the target more stable than ’s hydroperoxy-containing thiazole analogs .

Preparation Methods

Gewald Reaction for Thiophene Core Assembly

The Gewald reaction provides a robust route to 2-aminothiophenes. Using ethyl cyanoacetate , acetone , and sulfur in the presence of a base (e.g., morpholine), the reaction yields ethyl 5-amino-4-methylthiophene-2-carboxylate . However, to install the methyl group at position 3, alternative strategies are required.

Nitration-Reduction Sequence

- Nitration : Ethyl 3-methylthiophene-2-carboxylate undergoes electrophilic nitration at position 5 using fuming nitric acid in sulfuric acid, yielding ethyl 5-nitro-3-methylthiophene-2-carboxylate .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or treatment with SnCl₂/HCl reduces the nitro group to an amine, furnishing ethyl 5-amino-3-methylthiophene-2-carboxylate .

Analytical Validation :

- ¹H NMR (CDCl₃): δ 6.75 (s, 1H, H-4), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

- MS (ESI+) : m/z 214.1 [M+H]⁺.

Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid

Preparation of 3,5-Dimethylisoxazole

The isoxazole core is synthesized via a [3+2] cycloaddition between propargylaldehyde acetal and hydroxylamine, yielding 3,5-dimethylisoxazole (Claisen method).

Functionalization at the 4-Position

- Bromination : Treating 3,5-dimethylisoxazole with N-bromosuccinimide (NBS) in CCl₄ under radical conditions introduces a bromine atom at position 4, forming 4-bromo-3,5-dimethylisoxazole .

- Suzuki-Miyaura Coupling : Reacting 4-bromo-3,5-dimethylisoxazole with potassium vinyltrifluoroborate in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h) yields 4-vinyl-3,5-dimethylisoxazole .

- Oxidation : Ozonolysis of the vinyl group followed by oxidative workup (H₂O₂) converts the terminal alkene to a carboxylic acid, producing 2-(3,5-dimethylisoxazol-4-yl)acetic acid .

Analytical Validation :

- ¹H NMR (DMSO-d₆): δ 3.65 (s, 2H, CH₂COOH), 2.45 (s, 6H, 2×CH₃).

- IR (KBr) : 1720 cm⁻¹ (C=O stretch).

Amide Bond Formation: Coupling Thiophene and Isoxazole Moieties

Activation of Carboxylic Acid

2-(3,5-Dimethylisoxazol-4-yl)acetic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride , which is isolated as a colorless oil.

Nucleophilic Acylation

The acyl chloride reacts with ethyl 5-amino-3-methylthiophene-2-carboxylate in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → rt, 4 h). The reaction proceeds via nucleophilic attack by the amine, forming the acetamido linkage.

Reaction Conditions :

- Molar Ratio : 1:1.2 (amine:acyl chloride).

- Workup : Sequential washes with 5% HCl, NaHCO₃, and brine.

- Purification : Column chromatography (SiO₂, hexane/EtOAc 7:3).

Analytical Validation :

- ¹H NMR (CDCl₃): δ 7.20 (s, 1H, NH), 6.85 (s, 1H, H-4), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.70 (s, 2H, CH₂CO), 2.50 (s, 3H, CH₃), 2.40 (s, 6H, 2×CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

- ¹³C NMR : δ 170.5 (C=O), 165.2 (C=O), 158.0 (C-O), 142.3 (C-S), 121.5 (C-N), 60.1 (OCH₂CH₃), 14.3 (OCH₂CH₃).

Alternative Synthetic Routes and Optimization

Direct Coupling Using Trifluoroborate Reagents

As reported by Molander et al., potassium (3,5-dimethylisoxazol-4-yl)trifluoroborate couples with ethyl 5-bromoacetamido-3-methylthiophene-2-carboxylate under Pd(OAc)₂/XPhos catalysis, yielding the target compound in 78% efficiency. This method avoids isolation of the acetic acid intermediate.

Microwave-Assisted Amidation

Microwave irradiation (100°C, 30 min) of the amine and carboxylic acid with HATU and DIPEA in DMF accelerates amide formation, achieving 85% yield with reduced side products.

Critical Analysis of Methodologies

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Nitration-Reduction | 65% | High regioselectivity | Multi-step, hazardous reagents |

| Suzuki Coupling | 78% | Mild conditions, scalability | Requires specialized catalysts |

| Microwave Amidation | 85% | Rapid, high efficiency | Equipment-dependent |

Q & A

Q. What are the established synthetic methodologies for Ethyl 5-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3-methylthiophene-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with a thiophene core. For example:

Thiophene Formation : Condensation of ethyl acetoacetate with sulfur and cyanoacetamide derivatives under reflux in ethanol with triethylamine as a catalyst .

Functionalization : Introduction of the acetamido and isoxazole moieties via nucleophilic acyl substitution or coupling reactions. Reflux in acetic acid with sodium acetate is common for such steps .

Purification : Recrystallization from solvents like ethanol, DMF, or dioxane, monitored by TLC .

Yield optimization often requires strict control of temperature (e.g., 80–100°C) and solvent polarity .

Q. Which spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- NMR Spectroscopy : H NMR confirms substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% typically required for pharmacological studies) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory toxicity noted in SDS) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) and analyze via response surface methodology .

- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation adapted for thiophene derivatives) .

- Catalyst Screening : Test bases like piperidine or DBU for coupling efficiency .

Example Optimization Table :

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 70–110°C | 90°C | +22% |

| Solvent (DMF:H₂O) | 3:1 to 1:1 | 2:1 | +15% |

Q. How should contradictory data in biological activity assays be addressed?

- Methodological Answer :

- Assay Validation : Confirm activity via orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) .

- Purity Check : Re-purify the compound using preparative HPLC to exclude impurities .

- Structural Analogs : Synthesize derivatives (e.g., varying isoxazole substituents) to isolate pharmacophores .

- Meta-Analysis : Compare results across studies with standardized protocols (e.g., IC₅₀ values under consistent pH/temperature) .

Q. What strategies are employed to elucidate the mechanism of action in pharmacological studies?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or kinase domains) using software like AutoDock Vina .

- Kinetic Studies : Measure enzyme inhibition rates (e.g., determination via Lineweaver-Burk plots) .

- Mutagenesis : Modify suspected binding residues in the target protein to confirm interaction sites .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for COX-2 inhibition.

Resolution Workflow :

Replicate Assays : Ensure identical buffer conditions (pH 7.4, 37°C) .

Cross-Lab Validation : Collaborate to test the same batch of compound .

Structural Confirmation : Re-analyze compound via C NMR to rule out polymorphic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.